![molecular formula C16H17FN4O2S B2534513 Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-23-8](/img/structure/B2534513.png)
Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar triazole-pyrimidine-based compounds has been analyzed using 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Tuberculostatic Activity
Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. Research has identified these compounds as promising antituberculous agents, highlighting their potential in the fight against tuberculosis. The structure-activity relationships of these compounds have been analyzed, providing valuable insights for the development of effective tuberculosis treatments (Titova et al., 2019).
Synthesis of Heterocyclic Compounds
The compound and its analogs are used in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. These heterocyclic structures serve as the backbone for developing new drugs with potential biological activities, including antitumor, antiviral, and antimicrobial properties. For example, efficient and regioselective synthesis methods have been developed for triazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of these compounds in drug synthesis (Massari et al., 2017).
Antimicrobial and Antifungal Properties
Research into the biological activity of these compounds has shown that they possess antimicrobial and antifungal properties. This opens up possibilities for their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The biocidal properties of these compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, revealing their potential as effective antimicrobial agents (Youssef et al., 2011).
Antitumor Activities
The compound and its derivatives have shown promising in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. This suggests their potential use in cancer therapy, either as standalone treatments or as part of combination therapies with other antitumor drugs. The structural versatility of these compounds allows for the development of targeted therapies against specific types of cancer (Gomha et al., 2017).
Green Chemistry Applications
In the synthesis of these compounds, methodologies adhering to green chemistry principles have been developed, emphasizing the importance of eco-friendly and sustainable chemical processes. The use of non-toxic, non-volatile, and recyclable additives in the synthesis of triazolo-pyrimidines highlights the commitment to reducing environmental impact and enhancing safety in chemical synthesis (Khaligh et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on similar triazole-pyrimidine-based compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
methyl 5-ethyl-7-(4-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPFNWCCUOVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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